molecular formula C7H10BNO2 B1586140 4,5-Dimethylpyridine-3-boronic acid CAS No. 1001907-71-6

4,5-Dimethylpyridine-3-boronic acid

Cat. No.: B1586140
CAS No.: 1001907-71-6
M. Wt: 150.97 g/mol
InChI Key: WXAUYJWRTPXNNH-UHFFFAOYSA-N
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Description

4,5-Dimethylpyridine-3-boronic acid is a boronic acid derivative with the molecular formula C7H10BNO2. It is characterized by a pyridine ring substituted with two methyl groups at positions 4 and 5, and a boronic acid group at position 3

Mechanism of Action

Target of Action

The primary target of 4,5-Dimethylpyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, This compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by This compound is the Suzuki–Miyaura coupling pathway This pathway involves the formation of carbon–carbon bonds, which are crucial in many biological processes

Pharmacokinetics

The pharmacokinetics of This compound It’s known that the compound has a molecular weight of 15097 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of This compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various organic compounds, contributing to diverse molecular and cellular effects.

Action Environment

The action of This compound can be influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylpyridine-3-boronic acid typically involves the boronation of 4,5-dimethylpyridine. One common method is the reaction of 4,5-dimethylpyridine with a boronic acid derivative, such as boronic acid esters, under suitable reaction conditions. The reaction is often carried out in the presence of a catalyst and at elevated temperatures to facilitate the formation of the boronic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing environmental impact. The choice of reagents, solvents, and reaction conditions is carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethylpyridine-3-boronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the boronic acid group.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the boronic acid group.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted derivatives resulting from nucleophilic substitution reactions.

Scientific Research Applications

4,5-Dimethylpyridine-3-boronic acid has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.

  • Industry: It is utilized in the production of materials and chemicals with specific properties.

Comparison with Similar Compounds

  • Phenylboronic acid

  • Benzeneboronic acid

  • 2,6-Dimethylphenylboronic acid

  • 3,5-Dimethylphenylboronic acid

Properties

IUPAC Name

(4,5-dimethylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-5-3-9-4-7(6(5)2)8(10)11/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAUYJWRTPXNNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CC(=C1C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376728
Record name 4,5-Dimethylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001907-71-6
Record name B-(4,5-Dimethyl-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001907-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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